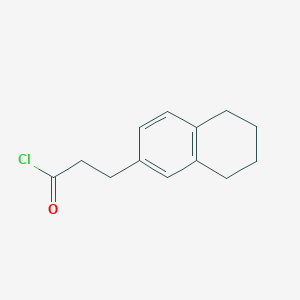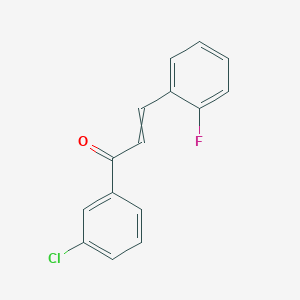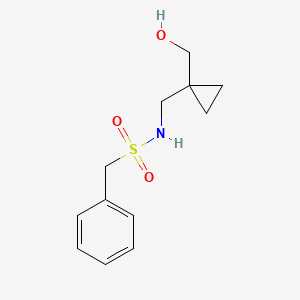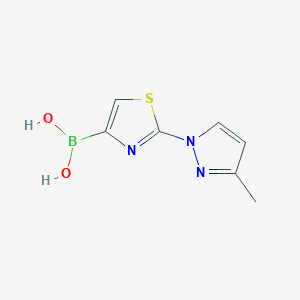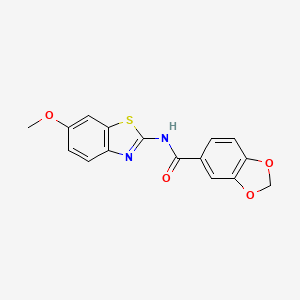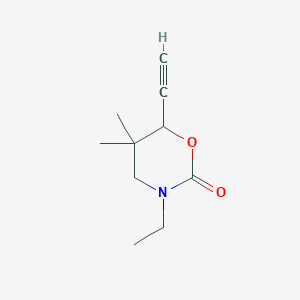
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can be achieved through a multi-step process. One common method involves the cyclization of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via a double BAc2 mechanism, resulting in the formation of six-membered cyclic carbonates .
Industrial Production Methods: Industrial production of 1,3-oxazinan-2-ones, including this compound, often involves the use of metal-organic frameworks (MOFs) as catalysts. A novel three-dimensional copper-organic framework has been reported to catalyze the conversion of carbon dioxide and aminopropanol into 1,3-oxazinan-2-ones under mild conditions .
化学反応の分析
Types of Reactions: 3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of 3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4,6-Disubstituted-1,3-oxazinan-2-one analogues: These compounds share a similar core structure but differ in the substituents attached to the ring.
1,3-Oxazinan-2-ones: A broader class of compounds with varying substituents, used in diverse applications.
Uniqueness: 3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-5-8-10(3,4)7-11(6-2)9(12)13-8/h1,8H,6-7H2,2-4H3 |
InChIキー |
IKSQHNYVIURELP-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C(OC1=O)C#C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



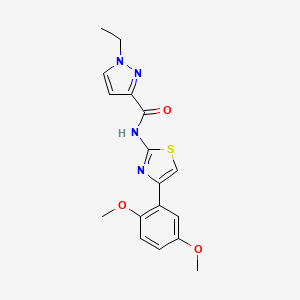


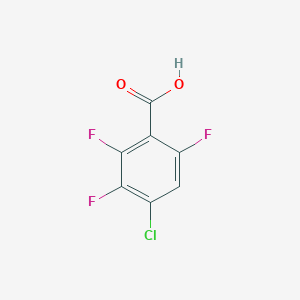
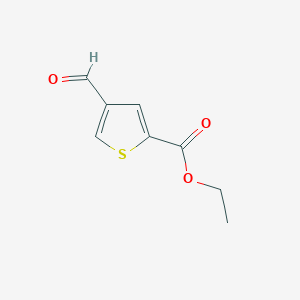
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
